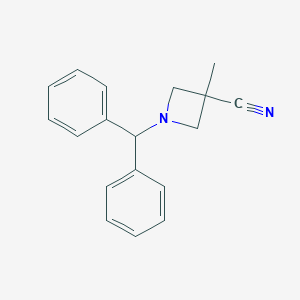

1-Benzhydryl-3-methylazetidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-benzhydryl-3-methylazetidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWNPSGUBRKOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435402 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-88-0 | |

| Record name | 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133891-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Benzhydryl-3-bromo-3-methylazetidine

The foundational step involves preparing the brominated azetidine intermediate. As detailed in studies on 3-functionalized azetidines, 1-benzhydryl-3-bromo-3-methylazetidine is synthesized via cyclization of N-(2,3-dibromo-2-methylpropylidene)benzhydrylamine. This imine precursor undergoes NaBH₄-mediated reduction in methanol under reflux, yielding the strained azetidine ring with bromine and methyl groups at the 3-position. The reaction proceeds with moderate to high yields (65–80%), contingent on the steric bulk of the benzhydryl group.

Key Reaction Conditions:

-

Solvent: Methanol or ethanol

-

Temperature: Reflux (~65–78°C)

-

Reducing Agent: NaBH₄ (2.5 equiv)

-

Reaction Time: 4–6 hours

Cyanide Substitution at the 3-Position

The bromine atom in 1-benzhydryl-3-bromo-3-methylazetidine is displaced by a nitrile group via nucleophilic substitution. Source demonstrates that treatment with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 12 hours achieves complete conversion. Alternative cyanide sources, such as NaCN or trimethylsilyl cyanide, are less effective due to side reactions or reduced nucleophilicity.

Optimized Parameters:

-

Nucleophile: KCN (1.2 equiv)

-

Solvent: DMF or acetonitrile

-

Temperature: 80°C

-

Yield: 70–85%

Cyclization of Linear Precursors

Imine Formation and Ring Closure

Azetidine rings are often constructed from linear precursors. For 1-benzhydryl-3-methylazetidine-3-carbonitrile, this involves condensing benzhydrylamine with 3-bromo-2-cyano-2-methylpropanal to form an imine intermediate. Subsequent cyclization under reducing conditions (e.g., NaBH₄ or BH₃·THF) generates the azetidine core. This method bypasses the need for brominated intermediates but requires precise control over aldehyde reactivity.

Critical Considerations:

-

Aldehyde Stability: 3-Bromo-2-cyano-2-methylpropanal is prone to polymerization; stabilization via low-temperature synthesis (-20°C) is essential.

-

Cyclization Efficiency: Yields range from 50–65%, limited by competing elimination pathways.

Stereochemical Control in Azetidine Synthesis

Borane-Complex-Mediated Alkylation

Source highlights the use of N-borane complexes to achieve α-alkylation with stereochemical fidelity. While this technique is primarily applied to 2-substituted azetidines, analogous strategies could be adapted for 3-substituted derivatives. For instance, complexing 1-benzhydrylazetidine-3-carbonitrile with BH₃ facilitates methyl group introduction at the 3-position via LDA-mediated deprotonation and alkylation.

Experimental Insights:

-

Base: LDA (1.2 equiv) at -78°C

-

Electrophile: Methyl iodide (1.3 equiv)

-

Diastereoselectivity: 8:1 (favouring cis-isomer)

-

Yield: 60–72%

Comparative Analysis of Synthetic Routes

| Method | Key Intermediate | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Bromo-3-methylazetidine | 70–85 | Low | High |

| Cyclization | Linear imine | 50–65 | Moderate | Moderate |

| Borane Complexation | N-Borane intermediate | 60–72 | High | Low |

Table 1. Trade-offs between yield, stereoselectivity, and scalability across methods. Nucleophilic substitution remains the most practical route for large-scale synthesis, whereas borane-mediated approaches excel in stereochemical precision .

Chemical Reactions Analysis

1-Benzhydryl-3-methylazetidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-methylazetidine-3-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The benzhydryl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. The carbonitrile functional group can participate in various chemical reactions, influencing the compound’s overall behavior and effects .

Comparison with Similar Compounds

Key Observations:

The fluoro substituent (C₁₆H₁₆FN) improves metabolic stability by resisting oxidative degradation, a common advantage in pharmacokinetic optimization .

Functional Group Diversity: The carboxylic acid derivative (C₁₇H₁₇NO₂) serves as a versatile intermediate for amide or ester formation, while the ethyl ester variant (CAS 887591-82-4) may improve oral bioavailability .

Notes

Discrepancies in CAS Entries : The base compound 1-Benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5) is distinct from the target due to the absence of the 3-methyl group .

Data Limitations : Molecular weights and logP values are inferred from structural analysis; experimental validation (e.g., mass spectrometry) is recommended for precise characterization.

Therapeutic Potential: While specific biological data are absent in the provided evidence, the benzhydryl-azetidine scaffold is frequently explored in central nervous system (CNS) drug design due to its ability to cross the blood-brain barrier .

Biological Activity

1-Benzhydryl-3-methylazetidine-3-carbonitrile is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzhydryl group attached to a three-membered azetidine ring with a carbonitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 278.35 g/mol. The presence of the benzhydryl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbonitrile group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules, which may lead to modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding: It can bind to various receptors, influencing signal transduction pathways associated with physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects: In vitro studies have shown that it can induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Properties: There is emerging evidence suggesting neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study B | Reported cytotoxic effects on HeLa cells with an IC50 value indicating effective inhibition of cell proliferation. |

| Study C | Explored neuroprotective effects in vitro, showing reduced oxidative stress markers in neuronal cell cultures treated with the compound. |

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-Benzhydrylazetidine-3-carbonitrile | C17H16N2 | Lacks the methyl group; lower lipophilicity may affect bioavailability. |

| 3-Methylazetidine-3-carbonitrile | C7H12N2 | Simpler structure; serves as a model for understanding azetidine behavior. |

Q & A

Q. What are the established synthetic routes for 1-Benzhydryl-3-methylazetidine-3-carbonitrile, and what key intermediates are involved?

The synthesis typically involves ring-closing strategies starting from benzhydryl amines or halides. For example, benzhydryl chloride (α-Chlorodiphenylmethane) serves as a precursor for introducing the benzhydryl group via nucleophilic substitution . Subsequent steps may involve cyclization to form the azetidine ring, with the nitrile group introduced through cyanation reactions using trimethylsilyl cyanide (TMSCN) under acidic conditions. Key intermediates include 1-Benzhydrylazetidin-3-ol derivatives , which undergo further functionalization .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Multinuclear NMR (¹H, ¹³C, DEPT-135) : Critical for verifying the azetidine ring structure and benzhydryl substituents.

- FTIR : The nitrile group exhibits a sharp peak at ~2200 cm⁻¹.

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight accuracy.

- X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, as demonstrated in structurally related azetidine derivatives .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Use personal protective equipment (PPE) , including nitrile gloves and chemical-resistant aprons.

- Store under inert gas (e.g., nitrogen) to prevent hydrolysis of the nitrile group .

- Avoid exposure to moisture and high temperatures, which may degrade the compound .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the nitrile group in nucleophilic addition reactions?

- Perform density functional theory (DFT) calculations to model transition states and activation energies for reactions with nucleophiles (e.g., amines, Grignard reagents).

- Compare computational results with experimental kinetic data (e.g., via stopped-flow UV-Vis spectroscopy) to validate mechanistic pathways.

- Reference X-ray crystallographic data from analogous carbonitriles to refine computational models .

Q. What experimental strategies resolve contradictions in reported stability data under varying humidity conditions?

- Conduct accelerated stability studies using dynamic vapor sorption (DVS) analysis under controlled humidity (e.g., 25°C/60% RH vs. desiccated conditions).

- Quantify degradation products via comparative HPLC before and after storage.

- Store samples in sealed amber vials under nitrogen to minimize hydrolysis, as recommended for moisture-sensitive carbonitriles .

Q. How can enantiomeric purity be optimized during synthesis, particularly for stereochemically sensitive derivatives?

- Employ chiral catalysts (e.g., BINAP-Pd complexes) during cyclization steps to enhance stereoselectivity.

- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) for analytical separation.

- Reference synthetic protocols for related azetidines, which may involve diastereomeric salt resolution .

Q. What methodologies elucidate the electronic effects of the methyl group on the azetidine ring's conformational stability?

- Perform variable-temperature NMR (VT-NMR) to detect ring puckering dynamics.

- Conduct NOESY experiments to identify spatial interactions between the methyl group and adjacent protons.

- Compare computational torsional energy profiles (DFT or MD simulations) of methylated vs. non-methylated derivatives .

Q. How should researchers address discrepancies in reactivity data across different solvent systems?

- Systematically test reactions in aprotic (DMF, THF) vs. protic (MeOH) solvents to assess solvent polarity effects.

- Use kinetic profiling (e.g., via in-situ FTIR) to monitor intermediate formation rates.

- Cross-reference findings with structural analogs, such as benzhydrylazetidine derivatives, to identify solvent-dependent trends .

Methodological Notes

- Data Contradiction Analysis : Always correlate experimental conditions (e.g., solvent purity, reaction scale) with reported outcomes. For example, trace moisture in solvents may explain conflicting stability results .

- Advanced Characterization : Combine spectroscopic data with computational models to resolve structural ambiguities, particularly for sterically hindered derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.